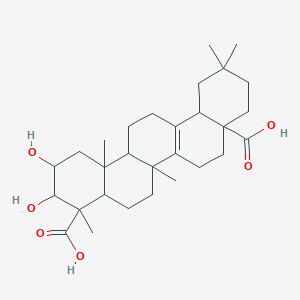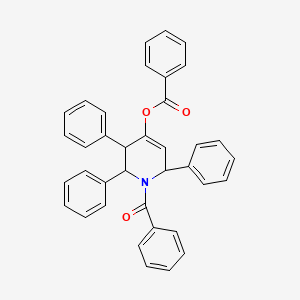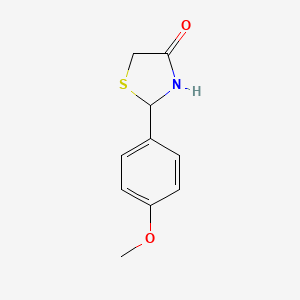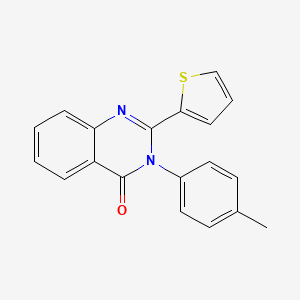![molecular formula C28H40N4O9S2 B15150625 4-methyl-N-{2-[13-({[(4-methylphenyl)sulfonyl]amino}acetyl)-1,4,10-trioxa-7,13-diazacyclopentadecan-7-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B15150625.png)
4-methyl-N-{2-[13-({[(4-methylphenyl)sulfonyl]amino}acetyl)-1,4,10-trioxa-7,13-diazacyclopentadecan-7-yl]-2-oxoethyl}benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-METHYL-N-(2-{13-[2-(4-METHYLBENZENESULFONAMIDO)ACETYL]-1,4,10-TRIOXA-7,13-DIAZACYCLOPENTADECAN-7-YL}-2-OXOETHYL)BENZENESULFONAMIDE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as sulfonamides, ethers, and amides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-(2-{13-[2-(4-METHYLBENZENESULFONAMIDO)ACETYL]-1,4,10-TRIOXA-7,13-DIAZACYCLOPENTADECAN-7-YL}-2-OXOETHYL)BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of the sulfonamide group: This step involves the reaction of 4-methylbenzenesulfonyl chloride with an amine to form the sulfonamide.
Acetylation: The intermediate sulfonamide is then acetylated using acetic anhydride or acetyl chloride.
Cyclization: The acetylated intermediate undergoes cyclization with a suitable reagent to form the trioxadiazacyclopentadecane ring.
Final coupling: The final step involves coupling the cyclized intermediate with another sulfonamide derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-METHYL-N-(2-{13-[2-(4-METHYLBENZENESULFONAMIDO)ACETYL]-1,4,10-TRIOXA-7,13-DIAZACYCLOPENTADECAN-7-YL}-2-OXOETHYL)BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-METHYL-N-(2-{13-[2-(4-METHYLBENZENESULFONAMIDO)ACETYL]-1,4,10-TRIOXA-7,13-DIAZACYCLOPENTADECAN-7-YL}-2-OXOETHYL)BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-METHYL-N-(2-{13-[2-(4-METHYLBENZENESULFONAMIDO)ACETYL]-1,4,10-TRIOXA-7,13-DIAZACYCLOPENTADECAN-7-YL}-2-OXOETHYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact molecular targets and pathways depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
N-allyl-4-methylbenzenesulfonamide: Similar structure with an allyl group instead of the trioxadiazacyclopentadecane ring.
p-Toluenesulfonamide: Lacks the additional functional groups present in the target compound.
4-Methylbenzenesulfonamide: A simpler compound with only the sulfonamide group.
Uniqueness
4-METHYL-N-(2-{13-[2-(4-METHYLBENZENESULFONAMIDO)ACETYL]-1,4,10-TRIOXA-7,13-DIAZACYCLOPENTADECAN-7-YL}-2-OXOETHYL)BENZENESULFONAMIDE is unique due to its complex structure, which includes multiple functional groups and a large ring system
Propiedades
Fórmula molecular |
C28H40N4O9S2 |
|---|---|
Peso molecular |
640.8 g/mol |
Nombre IUPAC |
4-methyl-N-[2-[13-[2-[(4-methylphenyl)sulfonylamino]acetyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]-2-oxoethyl]benzenesulfonamide |
InChI |
InChI=1S/C28H40N4O9S2/c1-23-3-7-25(8-4-23)42(35,36)29-21-27(33)31-11-15-39-16-12-32(14-18-41-20-19-40-17-13-31)28(34)22-30-43(37,38)26-9-5-24(2)6-10-26/h3-10,29-30H,11-22H2,1-2H3 |
Clave InChI |
LRHIMWKSCSCDGI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCOCCN(CCOCCOCC2)C(=O)CNS(=O)(=O)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(4-bromo-3-chlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide](/img/structure/B15150578.png)
![N-{4-[(biphenyl-4-ylacetyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B15150586.png)
![N-(3-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide](/img/structure/B15150604.png)
![2,2'-Piperazine-1,4-diylbis{1-[4-(quinolin-2-yl)piperazin-1-yl]ethanone}](/img/structure/B15150605.png)
![2-methylpropyl 4-{[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate](/img/structure/B15150610.png)
![N-{2-[(2-{[3-chloro-4-(morpholin-4-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B15150617.png)
![3-(Dimethylamino)-1-[4-(4-nonylcyclohexyl)phenyl]propan-1-one](/img/structure/B15150635.png)

![Ethyl 2-{4-[ethyl(phenylsulfonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B15150647.png)
![2-(4-{[(4-Nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate](/img/structure/B15150657.png)
